molecular formula C13H16O4 B15436008 4-Acetylphenyl tert-butyl carbonate CAS No. 84775-28-0

4-Acetylphenyl tert-butyl carbonate

Cat. No.: B15436008
CAS No.: 84775-28-0
M. Wt: 236.26 g/mol
InChI Key: PIGUATQRGLPQHB-UHFFFAOYSA-N
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Description

4-Acetylphenyl tert-butyl carbonate is a chemical building block of interest in organic and medicinal chemistry synthesis . The tert-butyl carbonate (Boc) group is a widely used protecting group for amines and alcohols, allowing for selective reactions at other molecular sites . The acetylphenyl moiety can serve as a key precursor for further functionalization. Researchers value this compound for its potential in constructing complex molecules, particularly where orthogonal protection strategies are required. The compound must be handled by trained laboratory personnel only. This product is intended for research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

84775-28-0

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

(4-acetylphenyl) tert-butyl carbonate

InChI

InChI=1S/C13H16O4/c1-9(14)10-5-7-11(8-6-10)16-12(15)17-13(2,3)4/h5-8H,1-4H3

InChI Key

PIGUATQRGLPQHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 4-acetylphenyl tert-butyl carbonate and analogous compounds:

Compound Molecular Formula Molecular Weight Functional Groups Key Reactivity/Applications
This compound C₁₃H₁₆O₄ 236.26 Carbonate, Acetyl (ketone) Bioconjugation (oxime ligation), Protecting groups
Tert-Butyl 4-Vinylphenyl Carbonate C₁₃H₁₆O₃ 220.26 Carbonate, Vinyl Polymerization, Click chemistry
Tert-Butyl 4-Formylphenyl Carbonate C₁₂H₁₄O₄ 222.22 Carbonate, Formyl (aldehyde) Dynamic combinatorial chemistry, Schiff base formation
Tert-Butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 255.74 Carbamate, Chlorophenethyl Amine protection, Drug synthesis
Key Observations:
  • Carbonate vs. Carbamate : The carbamate group (O-CO-NH) in Tert-butyl (4-chlorophenethyl)carbamate offers greater stability under basic conditions compared to carbonates (O-CO-O), which are more labile in acidic environments .
  • Electron Effects : Electron-withdrawing groups (e.g., acetyl, formyl) increase the electrophilicity of the carbonate linkage, accelerating hydrolysis. In contrast, electron-donating groups (e.g., methoxy in Tert-butyl 5-(4-methoxyphenyl) carbonate derivatives) enhance stability .

Stability and Handling

  • This compound is labile under acidic conditions (e.g., TFA cleavage) .
  • Tert-Butyl 4-Vinylphenyl Carbonate requires storage away from light and radical initiators to prevent premature polymerization .
  • Tert-Butyl (4-chlorophenethyl)carbamate is classified as non-hazardous but requires standard PPE (gloves, goggles) during handling .

Q & A

Basic: What are the standard synthetic routes for 4-acetylphenyl tert-butyl carbonate, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or carbamate-forming reactions. A common approach involves reacting 4-acetylphenol with tert-butyl chloroformate in the presence of a base like triethylamine (TEA) to deprotonate the phenolic hydroxyl group . Key variables include:

  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to avoid hydrolysis of the carbonate group.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is used to isolate the product. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of phenol to chloroformate) and inert atmosphere conditions .

Advanced: How can computational modeling guide the prediction of steric and electronic effects in this compound’s reactivity?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model the compound’s steric hindrance from the tert-butyl group and electron-withdrawing effects of the acetyl moiety. For example:

  • Steric Maps : Visualize spatial occupancy using tools like GaussView to predict regioselectivity in nucleophilic attacks.
  • Electrostatic Potential (ESP) : Identify electron-deficient regions (e.g., carbonyl carbon) for reaction planning.
  • Transition State Analysis : Simulate reaction pathways (e.g., hydrolysis) to compare activation energies under acidic vs. basic conditions .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are discrepancies resolved?

Methodological Answer:

  • NMR :
    • ¹H NMR : Confirm tert-butyl protons (δ 1.2–1.4 ppm) and acetyl group (δ 2.5–2.7 ppm). Aromatic protons appear as doublets (δ 7.0–8.0 ppm).
    • ¹³C NMR : Carbonate carbonyl (δ 150–155 ppm), acetyl carbonyl (δ 200–210 ppm).
  • IR : Strong C=O stretches (1740–1780 cm⁻¹) for both carbonate and acetyl groups.
    Discrepancies (e.g., split peaks in NMR) may arise from impurities or rotational isomerism. Resolution strategies include:
    • Drying : Remove residual solvents under high vacuum.
    • Variable Temperature NMR : Assess dynamic effects .

Advanced: How can researchers reconcile contradictory stability data for this compound in acidic vs. basic media?

Methodological Answer:
Contradictions often stem from competing mechanisms:

  • Acidic Conditions : The tert-butyl group undergoes tert-butyl cation formation, leading to decomposition.
  • Basic Conditions : Hydrolysis of the carbonate ester dominates.
    Experimental Design :
    • Perform kinetic studies (HPLC monitoring) at varying pH (1–14) and temperatures.
    • Use Arrhenius plots to compare activation energies for each pathway.
    • Validate with control experiments (e.g., adding radical scavengers to rule out oxidation) .

Basic: What storage conditions are recommended to preserve this compound’s stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent thermal degradation.
  • Light : Protect from UV exposure (amber glass vials).
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis.
    Stability tests (TGA/DSC) under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced: What strategies mitigate batch-to-batch variability in biological activity assays involving this compound?

Methodological Answer:

  • Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥98% purity.
  • Solubility Optimization : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation.
  • Dose-Response Curves : Include internal controls (e.g., known enzyme inhibitors) to normalize inter-assay variability.
  • Metabolic Stability Testing : Incubate with liver microsomes to identify degradation products .

Basic: How is the carbonate group’s reactivity exploited in protecting group strategies?

Methodological Answer:
The tert-butyl carbonate (Boc) group serves as a temporary protective moiety for hydroxyl or amine functionalities. Key steps:

  • Installation : React with tert-butyl chloroformate under basic conditions.
  • Removal : Use trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1–2 hours.
    Advantages include orthogonality to other protecting groups (e.g., Fmoc) and compatibility with solid-phase synthesis .

Advanced: What computational and experimental approaches validate the compound’s role in enzyme inhibition studies?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., cytochrome P450).
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry.
  • Kinetic Assays : Monitor inhibition via fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP3A4).
    Cross-validate with mutagenesis studies to identify critical residues .

Advanced: How to address ecological data gaps for this compound in risk assessment?

Methodological Answer:

  • Read-Across : Use data from structurally similar compounds (e.g., tert-butyl (4-bromophenyl)carbamate) for preliminary ecotoxicity estimates.
  • QSAR Models : Apply tools like EPI Suite to predict biodegradation (BIOWIN) and bioaccumulation (BCFBAF).
  • Microcosm Studies : Assess soil/water degradation under OECD 307/308 guidelines .

Advanced: What mechanistic insights explain conflicting cytotoxicity results in cell-based assays?

Methodological Answer:
Discrepancies may arise from:

  • Cell Line Variability : Test in multiple lines (e.g., HepG2 vs. HEK293) with standardized protocols (MTT assay, 48-hour exposure).
  • Metabolic Activation : Pre-incubate with S9 liver fractions to simulate in vivo metabolism.
  • ROS Detection : Use fluorescent probes (DCFH-DA) to quantify oxidative stress contributions .

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